Increased Lipophilicity (XLogP3-AA) Relative to the Bromo Analog
The iodo compound exhibits a higher computed lipophilicity than its direct bromo analog, which can enhance membrane permeability in cellular assays and influence the pharmacokinetic profile of derived bioactive molecules. The XLogP3-AA value for 3-iodo-4-[(4-methylcyclohexyl)oxy]oxolane is 2.8, compared to 2.7 for 3-bromo-4-[(4-methylcyclohexyl)oxy]oxolane [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 3-Bromo-4-[(4-methylcyclohexyl)oxy]oxolane: 2.7 |
| Quantified Difference | Δ = +0.1 log unit |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Even a small increase in logP can be decisive during lead optimization, where tuning lipophilicity is critical for achieving adequate cellular activity while avoiding excessive metabolic clearance.
- [1] PubChem Compound Summary for CID 114772716 (iodo) and CID 114772715 (bromo). National Center for Biotechnology Information (2026). View Source
